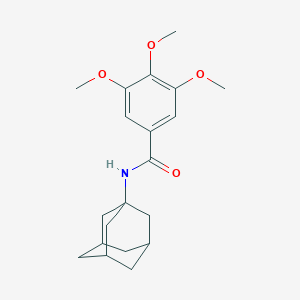
N-(1-adamantyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-3,4,5-trimethoxybenzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in Japan in 2012 and has since gained popularity as a research chemical in the scientific community. ADB-CHMINACA is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
N-(1-adamantyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, inflammation, and other physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis and colitis. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1-adamantyl)-3,4,5-trimethoxybenzamide is a synthetic cannabinoid and may have different pharmacological effects compared to endogenous cannabinoids. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on N-(1-adamantyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in various neurological and inflammatory diseases. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in cancer therapy warrants further investigation.
合成方法
The synthesis of N-(1-adamantyl)-3,4,5-trimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1-adamantyl)-3,4,5-trimethoxybenzamide.
科学研究应用
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
产品名称 |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C20H27NO4 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H27NO4/c1-23-16-7-15(8-17(24-2)18(16)25-3)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22) |
InChI 键 |
WKWOIXOXUWQHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
溶解度 |
0.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)